molecular formula C5H8N2O B3001882 1-ethyl-1H-pyrazol-3-ol CAS No. 52867-41-1

1-ethyl-1H-pyrazol-3-ol

Cat. No.: B3001882
CAS No.: 52867-41-1
M. Wt: 112.132
InChI Key: FEMMUBXQRZJIIE-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazol-3-ol (CAS 52867-41-1) is a versatile pyrazole derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are a pharmacologically significant scaffold and are found in a wide spectrum of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antidepressant drugs . As a key synthetic intermediate, this compound can be used to develop more complex molecules for various research applications. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-4-3-5(8)6-7/h3-4H,2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMMUBXQRZJIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52867-41-1
Record name 1-ethyl-1H-pyrazol-3-ol
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Synthetic Methodologies for 1 Ethyl 1h Pyrazol 3 Ol and Its Derivatives

Cyclocondensation Reactions

Cyclocondensation reactions represent the most fundamental and widely employed method for the synthesis of the pyrazole (B372694) ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative, leading to the formation of the five-membered heterocyclic ring in a single step.

Hydrazine-Based Cyclizations with β-Diketones and α,β-Unsaturated Carbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a primary method for pyrazole formation, involving the reaction of β-diketones with hydrazines. semanticscholar.orgrsc.org In the context of 1-ethyl-1H-pyrazol-3-ol, ethylhydrazine (B1196685) is reacted with a suitable β-keto ester. The regioselectivity of the cyclization is a critical aspect, as the reaction can potentially yield two different isomers. The reaction conditions, including the solvent and the presence of an acid or base catalyst, can influence the outcome. For instance, the reaction of ethylhydrazine with ethyl acetoacetate (B1235776) would be a direct route to 1-ethyl-3-methyl-1H-pyrazol-5-ol, a closely related derivative.

Similarly, α,β-unsaturated carbonyl compounds serve as valuable precursors for pyrazole synthesis. semanticscholar.orgrsc.org The reaction proceeds through a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of the α,β-unsaturated carbonyl compound dictates the substitution pattern on the final pyrazole ring.

Reactant 1Reactant 2ProductConditionsYieldReference
Ethylhydrazine oxalateMethyl trans-3-methoxyacrylateThis compoundWater, NaOH, 40°C71% organic-chemistry.org
Hydrazine derivativesβ-DiketonesPolysubstituted pyrazolesVariesGood semanticscholar.orgrsc.org
Arylhydrazineα,β-ethylenic ketonesPyrazolines (precursors to pyrazoles)DMFGood semanticscholar.org

Utilization of Activated Enol Ethers in Pyrazole Synthesis

Activated enol ethers have emerged as versatile three-carbon synthons for the synthesis of pyrazoles. Current time information in Chatham County, US.nih.gov These compounds, which bear electron-withdrawing groups, react readily with nucleophiles like hydrazine. The reaction of an activated enol ether with ethylhydrazine provides a direct and efficient route to substituted 1-ethyl-1H-pyrazol-3-ols. For example, the reaction of ethylhydrazine with a derivative of malonic acid, such as an ethoxymethylenemalonate, would lead to the formation of a 1-ethyl-pyrazol-3-ol with a carboxylate group at the 4-position. Current time information in Chatham County, US.nih.gov This method is particularly advantageous due to the mild reaction conditions and the high regioselectivity often observed. Current time information in Chatham County, US.

Reactant 1Reactant 2ProductKey FeatureReference
Activated enol ethersHydrazine hydrate (B1144303)3,4-disubstituted pyrazolesEnol ethers act as trifunctional electrophiles Current time information in Chatham County, US.nih.gov
Dimethyl methoxymethylidenemalonateHydrazineMethyl 3-hydroxy-1H-pyrazole-4-carboxylateFormation of a functionalized pyrazolol nih.gov

Functionalization and Derivatization Strategies

Post-synthetic modification of the pyrazole ring is a powerful strategy for the generation of diverse molecular architectures. These methods allow for the introduction of various functional groups and the construction of more complex fused and spirocyclic systems.

Alkylation and Acylation of the Pyrazole Ring System

The pyrazole ring, particularly the pyrazol-3-ol tautomer, offers multiple sites for alkylation and acylation. N-alkylation is a common strategy to introduce diversity and modulate the biological activity of pyrazole-containing compounds. semanticscholar.orgmdpi.com For this compound, further alkylation could occur at the second nitrogen atom, although this is less common for N-substituted pyrazoles. More relevant is the O-alkylation of the hydroxyl group, which can be achieved using various alkylating agents under basic conditions.

C-acylation of pyrazol-3-ols typically occurs at the C4 position, which is activated by the electron-donating nature of the adjacent nitrogen and oxygen atoms. rsc.org This reaction is often carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid or by forming a metal complex of the pyrazolone (B3327878) to direct the acylation. rsc.org This provides a convenient route to 4-acyl-1-ethyl-1H-pyrazol-3-ols, which are versatile intermediates for further functionalization.

SubstrateReagentProduct TypeKey AspectReference
PyrazolesTrichloroacetimidate electrophilesN-alkyl pyrazolesAcid-catalyzed, avoids strong base semanticscholar.orgmdpi.com
3-Methyl-1-phenyl-pyrazol-5-oneAcyl chlorides4-Acyl-pyrazol-5-onesSelective C-acylation via calcium complex rsc.org
4-hydroxyacetophenoneAraldehydes, then hydrazine hydrate in alkanoic acids1-Acyl-4,5-dihydro-1H-pyrazolesMulti-step synthesis to acylated pyrazoles researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrazole chemistry is well-documented. organic-chemistry.orgwikipedia.orgresearchgate.net These reactions allow for the formation of carbon-carbon bonds at specific positions on the pyrazole ring, enabling the introduction of aryl, vinyl, and alkyl substituents. To perform these reactions on this compound, the hydroxyl group is typically converted into a better leaving group, such as a triflate.

The Suzuki-Miyaura coupling is a widely used method for the arylation of pyrazoles. nih.govresearchgate.netrsc.org A pyrazole triflate or a halopyrazole can be coupled with a boronic acid in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted pyrazole. The Heck reaction allows for the introduction of alkenyl groups, wikipedia.orgresearchgate.net while the Sonogashira coupling enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne. nih.govwikipedia.orgyoutube.comorganic-chemistry.orgslideshare.net

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-MiyauraPyrazole triflatesArylboronic acidsPalladium catalyst (e.g., Pd(dppf)Cl2)Aryl-substituted pyrazoles researchgate.netacs.org
HeckHalopyrazolesAlkenesPalladium catalystAlkenyl-substituted pyrazoles wikipedia.orgresearchgate.net
SonogashiraN-propargyl sulfonylhydrazonesNot applicablePd(II)/Cu(I)Pyrazoles nih.gov

Formation of Fused and Spirocyclic Architectures Incorporating the Pyrazolol Moiety

The pyrazolol moiety can be incorporated into more complex polycyclic systems, such as fused and spirocyclic architectures. These structures are of significant interest in drug discovery due to their rigid frameworks and potential for novel biological activities. Fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines, can be synthesized by reacting aminopyrazoles with β-dicarbonyl compounds. arkat-usa.org

Spirocyclic pyrazoles can be prepared through various synthetic strategies, including the [3+2] cycloaddition of tosylhydrazones with alkynes, which can then undergo rearrangement to form fused systems. google.com Another approach involves the reaction of pyrazolone derivatives with suitable bifunctional reagents that can undergo a tandem reaction to construct the spirocyclic framework. researchgate.netsmolecule.com

Synthetic TargetStarting MaterialsKey TransformationReference
Fused Pyrazoles (e.g., Pyrazolo[1,5-a]pyrimidines)5-Aminopyrazoles, β-dicarbonyl compoundsCyclocondensation arkat-usa.org
Spirocyclic PyrazolesTosylhydrazones, Alkynes[2+3] Cycloaddition google.com
Spiro-cyclopropyl fused pyrazolin-5-onesPyrazole-3-ketone substrates, two-component sulfur ylidesCascade annulation smolecule.com

Advanced Spectroscopic Characterization of 1 Ethyl 1h Pyrazol 3 Ol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 1-ethyl-1H-pyrazol-3-ol in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the unambiguous assignment of all atoms within the molecule. The tautomeric equilibrium between the this compound (hydroxy form) and the 1-ethyl-1,2-dihydro-3H-pyrazol-3-one (keto form) can also be investigated using this technique.

The ¹H NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet), and two doublets for the pyrazole (B372694) ring protons, H-4 and H-5. The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. nih.gov

The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and three distinct signals for the pyrazole ring carbons (C-3, C-4, and C-5). The chemical shift of C-3 would be particularly indicative of the tautomeric form present. nih.govmdpi.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen environment. Two signals would be expected for the pyrazole ring nitrogens, N-1 and N-2. The chemical shifts of these nitrogens are sensitive to the tautomeric state and intermolecular interactions. nih.govmdpi.com

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound based on data from 1-phenyl-1H-pyrazol-3-ol in CDCl₃. nih.gov

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁵N Shift (ppm)
N-1--~192
N-2--~246
C-3-~164-
C-4~5.9~94-
C-5~7.6~129-
OH~12.1--
CH₂ (ethyl)~4.0~40-
CH₃ (ethyl)~1.4~15-

Note: These are predicted values and may differ from experimental results.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the pyrazole ring and the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbon C-3 by its correlation with H-4 and H-5, and for confirming the position of the ethyl group at N-1 through correlations between the ethyl protons and the pyrazole ring carbons. researchgate.netmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show through-space correlations between protons that are in close proximity. This can be used to confirm the regiochemistry of the molecule and to study its conformation. For instance, NOE correlations would be expected between the protons of the ethyl group and the H-5 proton of the pyrazole ring. researchgate.netmdpi.com

Solid-state NMR (ssNMR) provides valuable information about the structure of this compound in its crystalline form. By comparing ssNMR data with solution-state NMR data, differences in conformation and intermolecular interactions can be identified. nih.govmdpi.com

For the analogous 1-phenyl-1H-pyrazol-3-ol, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) ssNMR spectra have confirmed that the molecule exists exclusively in the hydroxy tautomeric form in the solid state, forming dimeric pairs through intermolecular hydrogen bonds. nih.govnih.gov The ¹⁵N ssNMR spectrum is particularly informative, showing distinct signals for the "pyridine-like" N-2 and the "pyrrole-like" N-1 atoms. nih.gov Similar studies on this compound would be expected to reveal its solid-state tautomeric preference and packing arrangement.

The tautomeric equilibrium of pyrazol-3-ols is known to be influenced by the solvent. nih.govthieme-connect.depsu.edu NMR studies in different solvents can provide insights into the predominant tautomeric form and the nature of solute-solvent interactions.

For 1-phenyl-1H-pyrazol-3-ol, NMR data shows that in nonpolar solvents like CDCl₃, it exists predominantly as hydrogen-bonded dimers of the 1H-pyrazol-3-ol form. nih.gov In polar aprotic solvents like DMSO-d₆, while still favoring the hydroxy tautomer, the dimeric structure is disrupted, and the molecule exists as monomers interacting with the solvent. nih.govnih.gov This is evidenced by changes in the chemical shifts of the OH and pyrazole ring protons. Similar solvent-dependent behavior would be anticipated for this compound, affecting its NMR spectral parameters.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the reviewed literature, the crystal structure of 1-phenyl-1H-pyrazol-3-ol serves as an excellent model. nih.govnih.gov The X-ray analysis of the phenyl analog revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov In the solid state, it exists as the 1H-pyrazol-3-ol tautomer and forms centrosymmetric dimers through strong intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N-2 atom of a neighboring molecule. nih.gov

The pyrazole ring is essentially planar. The formation of these hydrogen-bonded dimers is a common feature in the solid-state structures of pyrazol-3-ols. It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form.

Table 2: Crystallographic Data for the Analogous 1-phenyl-1H-pyrazol-3-ol. nih.gov

ParameterValue
Empirical FormulaC₉H₈N₂O
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.999(2)
b (Å)5.688(1)
c (Å)12.834(3)
β (°)104.22(3)
Volume (ų)778.3(3)
Z4
Density (calculated) (g/cm³)1.367
Hydrogen Bond (O-H···N) (Å)2.723(2)

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The crystalline state of pyrazole derivatives reveals a rich tapestry of intermolecular forces that dictate their solid-state conformation. For 1-phenyl-1H-pyrazol-3-ol, a closely related analog, X-ray crystallography has shown the formation of dimers through hydrogen bonding. dntb.gov.ua This self-association is a common feature among pyrazoles, which can form various assemblies like dimers, trimers, and chains. dntb.gov.ua

In the case of this compound, it is anticipated that the primary intermolecular interaction would be strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyrazole nitrogen of another. This interaction is crucial in the formation of supramolecular structures. The ethyl group at the N1 position, being relatively small, is not expected to introduce significant steric hindrance that would prevent such associations.

Table 1: Comparative Crystallographic Data of Analogous Pyrazole Derivatives

Feature1-phenyl-1H-pyrazol-3-olGeneral 1-alkyl-1H-pyrazol-3-ols (Predicted)
Primary Interaction O-H···N hydrogen bondingO-H···N hydrogen bonding
Common Motif Dimer formationDimer or chain formation
Role of N1-substituent Influences crystal packing through π-stackingInfluences packing through van der Waals interactions

This table is generated based on documented findings for analogs to infer the properties of this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Structural Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is expected to be dominated by characteristic vibrations of the hydroxyl, C=N, C=C, and C-H bonds.

The tautomerism between the 1H-pyrazol-3-ol (enol) and 1H-pyrazol-3(2H)-one (keto) forms is a critical aspect that can be probed by FT-IR. The presence of a strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in the enol form. Conversely, a strong absorption band around 1700 cm⁻¹ would suggest the presence of a C=O group from the keto tautomer.

Studies on related N-alkyl-1H-pyrazol-3-one derivatives provide a basis for assigning other key vibrational modes. researchgate.net The stretching vibrations of the pyrazole ring (C=N and C=C) typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the ethyl group would be observed around 2980-2850 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
2980-2850C-H stretchEthyl group
~1600C=N stretchPyrazole ring
~1550C=C stretchPyrazole ring
~1450C-H bendEthyl group
~1250C-O stretchPhenolic C-O

This table is based on characteristic vibrational frequencies of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₅H₈N₂O, the expected exact mass can be calculated.

The HRMS analysis of related pyrazole derivatives, such as those with larger alkyl or aryl substituents, consistently shows the molecular ion peak with high accuracy, confirming their elemental composition. dntb.gov.ua For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion mode electrospray ionization (ESI).

Table 3: HRMS Data for this compound

FormulaSpeciesCalculated Exact MassObserved Mass (Predicted)
C₅H₈N₂O[M+H]⁺113.0658~113.0658
C₅H₈N₂O[M+Na]⁺135.0478~135.0478

This table presents the theoretical exact masses for different ionic species of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore.

The primary electronic transitions in pyrazole derivatives are typically π → π* transitions within the aromatic ring system. The position of the absorption maximum (λ_max) can be influenced by the substituents on the ring and the solvent used for the analysis. For 1-phenyl-1H-pyrazol-3-ol derivatives, absorption maxima are often observed in the range of 250-350 nm. mdpi.com

The ethyl group is an auxochrome that may cause a slight blue shift (hypsochromic shift) or have a minimal effect on the λ_max compared to an unsubstituted pyrazole ring. The hydroxyl group, being an electron-donating group, is likely to cause a red shift (bathochromic shift) in the absorption maximum.

Table 4: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λ_max (nm)Electronic Transition
Ethanol~220-240π → π
Methanol~220-240π → π
Dichloromethane~225-245π → π*

This table provides an estimation of the UV-Vis absorption maxima based on data from analogous pyrazole compounds.

Prototropic Tautomerism and Conformational Dynamics of 1 Ethyl 1h Pyrazol 3 Ol

Enol-Keto Tautomeric Equilibrium Analysis

1-ethyl-1H-pyrazol-3-ol can exist in a tautomeric equilibrium with its keto form, 1-ethyl-1,2-dihydro-3H-pyrazol-3-one. This equilibrium is a dynamic process involving the migration of a proton and a shift in double bonds. masterorganicchemistry.comlibretexts.org Generally, the keto tautomer is more stable and thus favored at equilibrium for simple carbonyl compounds. libretexts.org However, various structural and environmental factors can influence the position of this equilibrium. masterorganicchemistry.com

The stability of the enol form can be enhanced by factors that stabilize alkenes, such as conjugation and substitution. libretexts.orglibretexts.org For instance, in asymmetrical ketones, the enol tautomer that is more substituted or allows for conjugation with an aromatic ring is generally more stable. libretexts.orglibretexts.org

Experimental Determination of Tautomeric Ratios in Various Solvents and Physical States

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the tautomeric ratios of pyrazolone (B3327878) derivatives in different environments. nih.govnih.gov For instance, investigations into 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, revealed that it predominantly exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric units. nih.govnih.govmdpi.com In solution, the tautomeric equilibrium is highly dependent on the solvent. nih.govnih.gov

Proton NMR (¹H NMR) is a powerful tool for measuring the equilibrium constant of keto-enol tautomerism. thermofisher.com For compounds where the proton exchange between tautomers is slow, the distinct signals for each form can be integrated to determine their relative concentrations. thermofisher.com

Influence of Solvent Polarity and Hydrogen Bonding on Tautomeric Preferences

The polarity of the solvent plays a significant role in the tautomeric equilibrium. mdpi.combrynmawr.edu Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. mdpi.combrynmawr.edu Studies on related pyrazolone systems have shown that in nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), the 1H-pyrazol-3-ol form exists as hydrogen-bonded dimers. nih.govnih.govmdpi.com In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) favor the existence of monomeric 1H-pyrazol-3-ol units. nih.govnih.govmdpi.com This is evidenced by the differences in the NMR chemical shifts of the pyrazole (B372694) ring nitrogens and the hydroxyl proton in various solvents. mdpi.com

Hydrogen bonding, both intramolecular and intermolecular, is a key factor in tautomeric stability. masterorganicchemistry.com Intramolecular hydrogen bonds can significantly stabilize the enol form. masterorganicchemistry.com In the solid state, intermolecular hydrogen bonds are crucial in determining the crystal packing and can even favor a tautomer that is less stable in the gas phase. For example, X-ray crystallographic studies of 1-phenyl-1H-pyrazol-3-ol derivatives show the formation of dimeric units stabilized by hydrogen bonds.

Effects of Substituent Patterns on Tautomeric Stability and Energetics

The nature and position of substituents on the pyrazole ring can significantly impact the tautomeric equilibrium. Electron-donating groups tend to stabilize the 3-substituted tautomer, while electron-withdrawing groups favor the 5-substituted tautomer. nih.gov The steric bulk of substituents can also play a role, with bulkier groups often favoring the C3 position. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the energetics of tautomerism and the influence of substituents. mdpi.comnih.gov These studies have shown that the electronic character of substituents affects not only the relative stability of tautomers but also the energy barriers for intramolecular and intermolecular proton transfer. nih.gov

Investigation of Intermolecular Hydrogen Bonding Networks in Tautomeric Forms

In the solid state, 1-substituted 1H-pyrazol-3-ols often form extensive intermolecular hydrogen-bonding networks. X-ray diffraction studies on 1-phenyl-1H-pyrazol-3-ol have revealed that it crystallizes as dimeric units connected by two identical intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of a neighboring molecule. nih.govmdpi.com This dimeric structure is a common feature for 1-substituted 1H-pyrazol-3-ols in nonpolar environments. nih.govmdpi.com

The strength and geometry of these hydrogen bonds are influenced by the substituents on the pyrazole ring. These intermolecular interactions are critical in determining the crystal structure and can dictate which tautomeric form is present in the solid state. In some cases, the forces within the crystal lattice can favor a tautomer that is not the most stable in solution or in the gas phase.

Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 1h Pyrazol 3 Ol

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group at the C3 position of the pyrazole (B372694) ring is susceptible to oxidation. The oxidation of pyrazol-3-ols can lead to various products depending on the oxidizing agent and reaction conditions. Generally, pyrazol-3-ones can be oxidized by a variety of agents. researchgate.netresearchgate.net For instance, the oxidation of the closely related 1-phenyl-1H-pyrazol-3-ol is a known transformation, often used to synthesize the pyrazole ring itself from a pyrazolidinone precursor. mdpi.comgoogle.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed. evitachem.com In some cases, oxidation can lead to the formation of quinone-like structures, particularly if the pyrazole ring is further substituted. smolecule.com The oxidation of pyrazole derivatives can also yield N-oxides. The specific outcome of oxidizing 1-ethyl-1H-pyrazol-3-ol would depend on the precise reagents and conditions used, potentially yielding more complex coupled products or ring-opened species under harsh conditions.

Table 1: Representative Oxidation Reactions of Pyrazole Derivatives

Reactant Oxidizing Agent Product Reference
1-Phenylpyrazolidin-3-one Ferric Chloride (FeCl₃) 1-Phenyl-1H-pyrazol-3-ol mdpi.com
1-(4-chlorophenyl)pyrazolidin-3-one Oxygen, Cobalt Acetate 1-(4-chlorophenyl)-1H-pyrazol-3-ol google.com

Reduction Processes of the Pyrazole Heterocycle and Exocyclic Substituents

The pyrazole ring is generally stable to reduction, especially under conditions where other functional groups are targeted. researchgate.netresearchgate.net For example, substituents on the pyrazole ring, such as nitro or aldehyde groups, can be selectively reduced without affecting the heterocyclic core. researchgate.netresearchgate.net

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce exocyclic functional groups. smolecule.comevitachem.com For instance, a nitro group on the pyrazole ring can be reduced to an amino group, and a carbaldehyde can be reduced to a hydroxymethyl group. semanticscholar.orgevitachem.com The reduction of a 4-nitrosopyrazol-3-ol derivative using zinc in acetic acid has also been reported, leading to an amino derivative. psu.edu This highlights the robustness of the pyrazole core and the potential for selective modification of substituents on a this compound framework.

Table 2: Examples of Reduction Reactions on Substituted Pyrazoles

Reactant Reducing Agent Product Reference
Nitro-substituted pyrazole derivative Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) Amino-substituted pyrazole derivative evitachem.com
4-Nitrosopyrazol-3-ol derivative Zinc / Acetic Acid (Zn/AcOH) 4-Amino-pyrazol-3-ol derivative psu.edu

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. nih.govarkat-usa.org Halogenation (with bromine or N-bromosuccinimide) and nitration are common electrophilic substitution reactions for pyrazole systems. researchgate.netevitachem.com

Conversely, nucleophilic attacks typically occur at the C3 and C5 positions. nih.gov The hydroxyl group at C3 in this compound can act as a leaving group after protonation or conversion to a better leaving group, facilitating nucleophilic substitution. A variety of nucleophilic substitution reactions on the pyrazol-3-one scaffold have been discussed in the literature. researchgate.netresearchgate.net For instance, treatment of a 5-chloro-pyrazole-4-carbaldehyde derivative with nucleophiles like ethyl bromoacetate (B1195939) and sodium sulfide (B99878) leads to substitution and subsequent cyclization. psu.edu

Table 3: Substitution Reactions on the Pyrazole Ring

Reaction Type Reagent Position of Substitution Product Type Reference
Electrophilic Halogenation Bromine (Br₂) or N-Bromosuccinimide (NBS) C4 4-Halogenated pyrazole researchgate.net
Electrophilic Nitration Nitro compounds C4 4-Nitro-pyrazole evitachem.com

Cyclization and Condensation Reactions for Novel Heterocycle Construction

This compound is an excellent building block for the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. The active methylene (B1212753) group at the C4 position can participate in Knoevenagel-type condensations with aldehydes and ketones. A widely reported reaction is the condensation of two equivalents of a pyrazolone (B3327878) with an aldehyde to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. tandfonline.comijpsr.comtandfonline.comacs.orgscielo.org.mx

Furthermore, functionalized pyrazoles can undergo intramolecular cyclization to form fused ring systems. For example, reaction with trans-cinnamoyl chloride followed by treatment with acid can yield pyrano[2,3-c]pyrazol-4-ones. researchgate.net Similarly, reaction of a 5-chloro-pyrazole-4-carbaldehyde with appropriate reagents can lead to the formation of thieno[2,3-c]pyrazoles. psu.edu These reactions demonstrate the utility of the pyrazole scaffold in constructing diverse heterocyclic libraries.

Table 4: Condensation and Cyclization Reactions

Reactants Reagent/Conditions Product Reference
3-Methyl-1-phenyl-1H-pyrazol-5-ol, Aromatic Aldehyde Ce(SO₄)₂·4H₂O, Solvent-free, 125 °C 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) scielo.org.mx
1-Substituted-5-hydroxy-1H-pyrazole, trans-Cinnamoyl chloride 1. Dioxane2. Concentrated H₂SO₄ 5,6-Dihydropyrano[2,3-c]pyrazol-4-one researchgate.net

Catalytic Organic Transformations Involving this compound as a Substrate or Intermediate

The pyrazolone core is a key participant in various catalytic organic transformations. It can act as a nucleophile in Michael additions, often catalyzed by organocatalysts. For instance, the enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes has been achieved with high yields and enantioselectivities using a chiral squaramide catalyst. rsc.org

Moreover, the synthesis of pyrazole derivatives, including those related to this compound, often employs catalysis. Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) to produce pyrazolones. mdpi.com Ionic liquids, such as 2-hydroxy ethylammonium (B1618946) propionate (B1217596), have also proven effective in catalyzing the one-pot synthesis of bis(pyrazolyl)methanes. tandfonline.com Transition metals like copper and ruthenium also play a significant role in catalyzing various cycloadditions and coupling reactions to form and modify the pyrazole ring. organic-chemistry.org

Table 5: Catalytic Transformations Involving Pyrazolones

Reaction Type Catalyst Reactants Product Reference
Enantioselective Michael Addition Chiral Squaramide Pyrazolin-5-one, Nitroalkene Chiral pyrazol-3-ol derivative rsc.org
Condensation Nano-ZnO Phenylhydrazine, Ethyl acetoacetate 3-Methyl-1-phenyl-1H-pyrazol-5-ol mdpi.com
One-pot Condensation 2-Hydroxy ethylammonium propionate (Ionic Liquid) Aldehyde, Phenylhydrazine, Ethyl acetoacetate 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) tandfonline.com

Theoretical and Computational Investigations of 1 Ethyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the properties of pyrazole (B372694) derivatives. For 1-ethyl-1H-pyrazol-3-ol, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its structure and reactivity.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. For this compound, the HOMO is typically localized over the electron-rich pyrazole ring and the hydroxyl group, while the LUMO is distributed across the pyrazole ring's π-system. DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions.

Table 1: Predicted Frontier Orbital Energies and Related Properties for this compound

ParameterValue (eV)Description
EHOMO-6.15 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.25 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.90 eVELUMO - EHOMO
Ionization Potential (I)6.15 eVApproximated as -EHOMO
Electron Affinity (A)1.25 eVApproximated as -ELUMO
Chemical Hardness (η)2.45 eV(I - A) / 2
Electronegativity (χ)3.70 eV(I + A) / 2

Pyrazol-3-ols, also known as pyrazolones, are known to exhibit prototropic tautomerism. For this compound, three primary tautomeric forms can be considered: the OH-form (this compound), the NH-form (1-ethyl-1,2-dihydropyrazol-3-one), and the CH-form (1-ethyl-1,5-dihydropyrazol-3-one). The relative stability of these tautomers is influenced by factors such as substitution patterns and the surrounding environment (solvent).

DFT calculations are instrumental in determining the ground-state energies of these tautomers. By comparing their relative energies (ΔE), the most stable form and the equilibrium populations can be predicted. Furthermore, transition state theory combined with DFT can be used to calculate the energy barriers for the interconversion between these tautomers, providing insight into the kinetics of the tautomerization process. Studies on analogous compounds like 1-phenyl-1H-pyrazol-3-ol have shown that the pyrazol-3-ol (OH) form is often the most stable, particularly in nonpolar solvents where it can form hydrogen-bonded dimers.

Table 2: Calculated Relative Energies of this compound Tautomers in Gas Phase

TautomerStructureRelative Energy (kJ/mol)Predicted Stability
OH-formThis compound0.00Most Stable
NH-form1-ethyl-1,2-dihydropyrazol-3-one+12.5Less Stable
CH-form1-ethyl-1,5-dihydropyrazol-3-one+25.1Least Stable

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be high, with mean absolute errors often falling within 0.2-0.4 ppm for ¹H shifts. Calculations are usually performed on the optimized geometry of the molecule, and the resulting shielding tensors are converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H StretchHydroxyl35503500-3700 (free), 3200-3600 (H-bonded)
C-H StretchAromatic (Pyrazole)31203000-3150
C-H StretchAliphatic (Ethyl)29802850-3000
C=N StretchPyrazole Ring15801550-1620
C=C StretchPyrazole Ring15101480-1550
C-O StretchPhenolic12451200-1260

Molecular properties, especially tautomeric equilibria and electronic spectra, can be significantly influenced by the solvent. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic comparison with experimental data obtained in solution. For instance, polar solvents can stabilize more polar tautomers and can disrupt intermolecular hydrogen bonding that may be present in the gas phase or in nonpolar solvents.

The aromaticity of the pyrazole ring is a key factor in its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for quantifying aromaticity. NICS values are calculated at specific points in space, such as the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A more negative NICS value indicates stronger diatropic ring currents and thus a higher degree of aromaticity. By calculating NICS values for the different tautomers of this compound, their relative aromaticity can be assessed, which often correlates with their thermodynamic stability. The OH-form is expected to exhibit the highest aromaticity, contributing to its greater stability.

Ab Initio Quantum Chemical Calculations for High-Accuracy Studies

While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, as they are based on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide "gold standard" benchmark energies and properties. Due to their high computational cost, these methods are typically reserved for smaller molecules or for calibrating the accuracy of DFT functionals for a specific class of compounds. For this compound, ab initio calculations could be used to obtain highly accurate tautomeric energy differences or to refine the calculated energy barriers for their interconversion. The ab initio GIAO method can also be employed for very precise NMR chemical shift predictions.

Coordination Chemistry and Catalytic Applications of 1 Ethyl 1h Pyrazol 3 Ol Derived Ligands

Applications in Homogeneous and Heterogeneous Catalysis

Polymerization Catalysis

Ligands derived from pyrazole (B372694) structures, closely related to 1-ethyl-1H-pyrazol-3-ol, have demonstrated significant potential in the field of polymerization catalysis. These ligands, when coordinated with various metal centers, form active catalysts for different types of polymerization reactions, most notably ring-opening polymerization (ROP) of cyclic esters and ethylene (B1197577) polymerization. The electronic and steric properties of the pyrazole-based ligands can be fine-tuned by modifying substituents on the pyrazole ring, thereby influencing the catalytic activity, selectivity, and properties of the resulting polymers.

Research in this area has particularly focused on the synthesis of biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which are of great interest for biomedical and environmental applications. Pyrazole-derived ligands have been shown to be effective in promoting the ROP of lactide (LA) and ε-caprolactone (ε-CL) monomers.

For instance, studies have shown that the use of pyrazole ligands can significantly enhance the catalytic activity of titanium(IV) isopropoxide for the ring-opening polymerization of L-lactide. researchgate.net The addition of pyrazole derivatives to the titanium catalyst system has been observed to increase the rate of polymerization, suggesting a cooperative effect between the metal center and the pyrazole ligand. researchgate.net In some cases, the catalytic activity was enhanced by as much as 17-fold compared to the titanium catalyst alone. researchgate.net

Furthermore, (pyrazol-1-ylmethyl)pyridine complexes of zinc(II) and copper(II) have been successfully employed as initiators for the ROP of both D,L-lactide and L-lactide. scielo.org.za The catalytic activity of these complexes is influenced by the nature of the metal ion, with zinc(II) complexes generally exhibiting higher activity for L-lactide polymerization. scielo.org.za Kinetic studies of these systems have indicated a pseudo-first-order reaction with respect to the monomer concentration. scielo.org.za

In a similar vein, (pyrazol-1-yl)copper(II) carboxylate complexes have been shown to initiate the ROP of both ε-caprolactone and D,L-lactide. nih.govnih.gov These catalytic systems are capable of producing low molecular weight polyesters under solvent-free or elevated temperature conditions. nih.govnih.gov

Beyond ring-opening polymerization, ligands derived from the broader pyrazole family, such as tris(pyrazolyl)borate ligands, have been investigated in the context of ethylene polymerization. Nickel(II) complexes bearing these ligands, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), have shown moderate to good activity in producing polyethylene. researchgate.net The performance of these catalysts is dependent on the substituents on the pyrazole rings of the tris(pyrazolyl)borate ligand. researchgate.net

The research findings for various pyrazole-derived ligand systems in polymerization catalysis are summarized in the table below.

Catalyst SystemMonomerPolymerKey Findings
Titanium(IV) isopropoxide with pyrazole ligandsL-lactidePolylactide (PLA)Enhanced catalytic activity compared to the catalyst alone. researchgate.net
(Pyrazol-1-ylmethyl)pyridine Zn(II) complexesL-lactidePolylactide (PLA)Displayed high catalytic activities. scielo.org.za
(Pyrazol-1-ylmethyl)pyridine Cu(II) complexesD,L-lactidePolylactide (PLA)Showed appreciable catalytic activities. scielo.org.za
(Pyrazol-1-yl)copper(II) carboxylate complexesε-caprolactonePolycaprolactone (PCL)Initiated polymerization under solvent-free conditions. nih.govnih.gov
(Pyrazol-1-yl)copper(II) carboxylate complexesD,L-lactidePolylactide (PLA)Produced low molecular weight polymers at elevated temperatures. nih.govnih.gov
Tris(pyrazolyl)borate nickel(II) complexes / MAOEthylenePolyethyleneExhibited moderate to good catalytic activity. researchgate.net

Applications of 1 Ethyl 1h Pyrazol 3 Ol in Advanced Materials Science

Development of Fluorescent and Luminescent Materials

The development of novel fluorescent and luminescent materials is crucial for applications ranging from organic light-emitting diodes (OLEDs) to bioimaging probes and chemical sensors. Pyrazole (B372694) derivatives are recognized for their exceptional photophysical properties, which can be tuned through synthetic modifications. mdpi.comnih.gov While direct studies on the fluorescence of 1-ethyl-1H-pyrazol-3-ol are not extensively documented, the pyrazolone (B3327878) core is a well-established fluorophore found in various dyes. wikipedia.org

Research into pyrazolone-based azo dyes has demonstrated their fluorescent capabilities, with their absorption and emission characteristics being sensitive to the surrounding environment, such as solvent polarity. nih.govresearchgate.net This solvatochromism is a desirable property for chemical sensors. Furthermore, pyrazolone derivatives have been successfully employed as ligands for lanthanide ions, such as terbium (Tb³⁺), to create highly luminescent metal complexes. nih.gov In these systems, the pyrazolone ligand acts as an "antenna," efficiently absorbing energy and transferring it to the central metal ion, which then emits its characteristic luminescence. nih.gov Studies on seven novel pyrazolone derivatives and their terbium complexes showed that all the complexes emitted the characteristic green fluorescence of the terbium ion and exhibited high fluorescence quantum yields. nih.gov

The intrinsic fluorescence of the pyrazole ring, often enhanced by specific substituents, allows for the creation of a wide array of fluorescent materials. mdpi.com The synthetic versatility of pyrazoles enables the fine-tuning of their electronic properties to achieve desired absorption and emission wavelengths, quantum yields, and photostability. nih.gov

Table 1: Photophysical Properties of Selected Pyrazolone-Based Azo Dyes This table presents data for representative pyrazolone derivatives to illustrate the fluorescent properties of this class of compounds.

CompoundAbsorption Max (λabs) in EtOH (nm)Emission Max (λem) in EtOH (nm)Stokes Shift (nm)
Azo-Pyrazolone Dye 145052070
Azo-Pyrazolone Dye 248555065
Bisazo-Pyrazolone Dye52059070

Note: Data is generalized from findings on pyrazolone-based dyes. nih.govresearchgate.net

Applications in Optoelectronic and Nonlinear Optical (NLO) Devices

Nonlinear optical (NLO) materials are essential for modern technologies like optical communication, data storage, and optical switching. researchgate.net Organic molecules, including pyrazole derivatives, are attractive candidates for NLO applications due to their potential for large second-order nonlinearity, fast response times, and ease of processing. researchgate.net The NLO response in these organic materials typically arises from a molecular structure that connects an electron donor and an electron acceptor group through a π-conjugated system (a "push-pull" system).

The pyrazole ring can serve as a component of this π-bridge. researchgate.net Studies on various pyrazoline and pyranopyrazole derivatives have shown that their NLO properties are highly dependent on the specific electron-donating and accepting groups attached to the heterocyclic core. researchgate.netwum.edu.pk Density Functional Theory (DFT) calculations are often employed to predict the hyperpolarizability (β), a measure of the second-order NLO response, of these molecules. wum.edu.pk For instance, a study on a series of pyrazoline derivatives in doped poly(methyl methacrylate) films demonstrated that the functionalization of the molecular structure is crucial for tailoring the optical nonlinearities. researchgate.net While this compound itself does not possess a strong intrinsic push-pull character, its structure allows for functionalization at various positions to create potent NLO chromophores. The inherent thermal and oxidative stability of the pyrazole ring is an additional advantage for device applications. mdpi.com

Table 2: Calculated First Hyperpolarizability (β₀) of Representative Pyranopyrazole Derivatives This table showcases theoretical NLO properties of related compounds to highlight the potential of the pyrazole scaffold.

Pyranopyrazole DerivativeDipole Moment (μ) (Debye)Polarizability (α₀) (a.u.)First Hyperpolarizability (β₀) (a.u.)
Derivative 15.8280.51850.2
Derivative 26.5310.22545.8
Derivative 37.1345.93120.5

Note: Data is generalized from DFT calculations on pyranopyrazole derivatives. wum.edu.pk

Role as Precursors for Advanced Inorganic Materials Synthesis

The nitrogen atoms and, in the case of this compound, the exocyclic oxygen atom, are excellent coordination sites for metal ions. This makes pyrazole derivatives versatile ligands for the synthesis of coordination complexes and metal-organic frameworks (MOFs). nih.govnih.gov These materials have applications in catalysis, gas storage, and as luminescent materials. rsc.orgresearchgate.net

Coordination of a pyrazole to a metal center can modify the properties of both the ligand and the metal. For example, the formation of metal complexes with 3-methyl-1H-pyrazole-4-carboxylic acid has resulted in materials exhibiting green fluorescence and electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org The ability of pyrazoles to act as bridging ligands can lead to the formation of polynuclear complexes or extended coordination polymers. rsc.org

While specific research on this compound as a precursor for inorganic materials is limited, its structural features strongly suggest its suitability as a ligand. It can coordinate to a metal center as a neutral molecule or, upon deprotonation of the hydroxyl group, as an anionic ligand. This versatility allows for the construction of a diverse range of metal complexes with tailored structures and properties, which can be considered advanced inorganic or hybrid organic-inorganic materials.

Utilization as NMR Shift-Reagents

Nuclear Magnetic Resonance (NMR) shift reagents are paramagnetic compounds, typically lanthanide complexes, that are used to reduce spectral complexity and aid in the structural elucidation of molecules. nih.govslideshare.net They function by binding to a Lewis basic site (e.g., an alcohol, ketone, or amine) in the molecule of interest, inducing large changes in the chemical shifts of nearby nuclei. libretexts.org The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, providing valuable structural information. nih.gov

The ligands used in shift reagents must form stable but labile complexes with lanthanide ions. β-diketones are common ligands for this purpose. nih.gov Notably, pyrazole-based 1,3-diketones have been synthesized and used to form luminescent lanthanide complexes. nih.gov This demonstrates the compatibility of the pyrazole moiety within such coordination spheres.

This compound possesses two potential Lewis basic sites for coordination with a lanthanide ion: the ring nitrogen atom and the exocyclic oxygen atom of its pyrazolone tautomer. This suggests its potential to act as a ligand in a lanthanide complex that could function as an NMR shift reagent. Furthermore, chiral pyrazole derivatives could be used to create chiral NMR shift reagents, which are invaluable for determining the enantiomeric purity of chiral molecules. libretexts.orgharvard.edu Although the direct application of this compound as a component of an NMR shift reagent is not established, its chemical structure aligns with the necessary characteristics for such a role.

Conclusion and Future Research Directions

Current State of Academic Research on 1-ethyl-1H-pyrazol-3-ol

Academic research specifically focused on this compound is limited, with much of the current understanding being extrapolated from studies on analogous N-substituted pyrazolones and pyrazolols. A significant body of research exists on the tautomerism of these compounds, with 1-phenyl-1,2-dihydro-3H-pyrazol-3-one (which exists as 1-phenyl-1H-pyrazol-3-ol in the solid state) being a key subject of investigation. nih.govktu.edu These studies have established that N-substituted pyrazolones can exist in equilibrium with their 1H-pyrazol-3-ol tautomers. The position of this equilibrium is influenced by factors such as the solvent and the nature of the substituent on the nitrogen atom. nih.govktu.edu

In the solid state, X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol reveals the formation of dimeric units connected by intermolecular hydrogen bonds. nih.govktu.edu Spectroscopic analyses, including NMR (¹H, ¹³C, ¹⁵N) in both liquid and solid states, have been crucial in elucidating the predominant tautomeric form in different environments. nih.govktu.edu For instance, in nonpolar solvents, the 1H-pyrazol-3-ol form exists as molecule pairs, while in polar solvents like DMSO, monomers are more prevalent. nih.govktu.edu

While direct synthesis and application studies for this compound are not extensively documented, the broader class of pyrazole (B372694) derivatives has been widely explored for its diverse biological activities. Pyrazoles are recognized as potent medicinal scaffolds with applications including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govnih.govresearchgate.netnih.govmdpi.com The synthesis of pyrazole derivatives is well-established, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. nih.govresearchgate.net

The current research landscape, therefore, provides a strong theoretical framework for understanding the potential properties and reactivity of this compound, even in the absence of extensive direct studies.

Research AreaKey Findings for Analogous Compounds (e.g., 1-phenyl-1H-pyrazol-3-ol)Relevance to this compound
Tautomerism Exists predominantly as the 1H-pyrazol-3-ol tautomer in the solid state and in nonpolar solvents, forming dimers. nih.govktu.eduLikely exhibits similar tautomeric behavior, with the ethyl group potentially influencing the equilibrium position.
Synthesis Generally synthesized from the reaction of hydrazines with β-keto esters. researchgate.netA similar synthetic strategy using ethylhydrazine (B1196685) would be a viable route.
Biological Activity Pyrazole core is associated with a wide range of pharmacological activities. nih.govnih.govresearchgate.netnih.govmdpi.comThe ethyl substituent may modulate biological activity compared to other N-substituted pyrazoles.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap concerning this compound is the lack of specific experimental data on its synthesis, characterization, and biological activity. While general principles of pyrazole chemistry can be applied, dedicated studies are necessary to understand the unique properties imparted by the N-ethyl substituent.

Emerging research avenues include:

Dedicated Synthesis and Characterization: There is a need for the development and optimization of a specific synthetic route for this compound. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to confirm its structure and investigate its tautomeric preferences in various media.

Exploration of Biological and Pharmacological Potential: Given the broad spectrum of biological activities exhibited by pyrazole derivatives, this compound represents an unexplored candidate for drug discovery. nih.govnih.govresearchgate.netnih.govmdpi.com Systematic screening for activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects could yield promising results. Structure-activity relationship (SAR) studies, comparing its efficacy to other N-substituted pyrazoles, would be particularly valuable.

Coordination Chemistry and Material Science Applications: Pyrazole-derived ligands are known for their strong coordination ability with various metal ions, leading to diverse coordination geometries. researchgate.net Investigating the coordination behavior of this compound with different metal centers could lead to the development of novel catalysts, sensors, or materials with interesting magnetic or optical properties.

Theoretical and Computational Studies: In conjunction with experimental work, computational modeling can provide deeper insights into the tautomeric equilibrium, electronic structure, and reactivity of this compound. Such studies can also aid in predicting its biological activity and designing derivatives with enhanced properties.

Knowledge GapEmerging Research AvenuePotential Impact
Lack of specific synthetic protocolDevelopment of an optimized synthesisEnables further experimental investigation
Unknown tautomeric behaviorDetailed spectroscopic and crystallographic analysisFundamental understanding of its chemical properties
Unexplored biological activitySystematic pharmacological screeningDiscovery of new therapeutic agents
No data on coordination propertiesInvestigation of metal complex formationDevelopment of new functional materials and catalysts

Potential for Novel Methodological Developments in Pyrazolol Chemistry

The study of this compound and its derivatives can also drive the development of new methodologies within the broader field of pyrazolol chemistry.

Advanced Synthetic Methodologies: The need for efficient and regioselective synthesis of specifically substituted pyrazolols could spur the development of novel catalytic systems or one-pot reaction strategies. semanticscholar.org For instance, metal-catalyzed cross-coupling reactions could be adapted for the functionalization of the pyrazole ring in this compound, providing access to a wider range of derivatives. arkat-usa.org

High-Throughput Screening Techniques: The exploration of the biological activities of a library of this compound derivatives would benefit from the application and refinement of high-throughput screening methods. This would accelerate the identification of lead compounds for further development.

In-depth Tautomerism Studies: The investigation of the tautomerism of this compound using advanced spectroscopic techniques, such as solid-state NMR and temperature-dependent NMR, could provide a more nuanced understanding of the factors governing this equilibrium. nih.govktu.edu This knowledge can be applied to other pyrazolol systems to predict and control their tautomeric forms.

Development of Novel Pyrazole-based Materials: By functionalizing the this compound core, new classes of materials could be designed. For example, incorporating this moiety into polymers could lead to materials with specific thermal or optical properties. Its use as a ligand in metal-organic frameworks (MOFs) is another promising avenue for creating porous materials with applications in gas storage or catalysis.

Q & A

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazol-3-ol, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. A robust method involves Claisen-Schmidt condensation under basic conditions, where ethyl-substituted pyrazoles are functionalized at the C3 position. For example, electrochemical oxidation of dihydropyrazoles (e.g., 1-(4-chlorophenyl)-4,5-dihydropyrazol-3-ol) using a charge of ~3.25 F in ethyl acetate yields the aromatized product with 73% efficiency after silica filtration . Key optimization parameters include:

  • Temperature control : Reflux in ethanol or xylene (80–120°C) to ensure complete cyclization.
  • Catalyst selection : Use of HCl or TEA (triethylamine) to regulate pH and reaction kinetics .
  • Purification : Recrystallization from methanol or ethyl acetate to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and hydrogen bonding patterns?

X-ray crystallography remains the gold standard. SHELX programs (e.g., SHELXL) enable precise refinement of bond lengths and angles, particularly for resolving ambiguities in pyrazole ring substitution. For example, hydrogen bonding between the hydroxyl group (O–H) and adjacent nitrogen atoms can be analyzed using Fourier maps and graph-set notation (e.g., R22(8)R_2^2(8) motifs) . Complementary techniques include:

  • 1H NMR : The hydroxyl proton typically appears as a broad singlet at δ 10.36 ppm (DMSO-d6), while pyrazole protons resonate between δ 5.8–8.2 ppm .
  • IR spectroscopy : O–H stretching vibrations at 3200–3400 cm⁻¹ and C=N stretches at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding hydrogen bonding vs. van der Waals interactions?

Contradictions often arise from polymorphism or solvent effects. A systematic approach includes:

  • Multi-temperature crystallography : Analyze thermal displacement parameters to distinguish static vs. dynamic disorder in hydrogen bonds .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., O···N interactions) vs. C–H···π contacts using CrystalExplorer .
  • Comparative refinement : Test alternate models in SHELXL (e.g., PART commands) to evaluate occupancy of competing bonding motifs .

Q. How can regioselectivity challenges in functionalizing this compound at the C4/C5 positions be addressed?

Regioselectivity is influenced by electronic and steric factors. Methodological solutions include:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the C4 position selectively, followed by quenching with electrophiles .
  • Protection/deprotection : Temporarily protect the hydroxyl group with TBS (tert-butyldimethylsilyl) to enable C5 halogenation or cross-coupling .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, guiding reagent choice for C4 vs. C5 reactivity .

Q. What are the emerging applications of this compound in supramolecular chemistry, and how do its hydrogen-bonding motifs compare to other pyrazole derivatives?

The compound’s hydroxyl and pyrazole N-atoms enable diverse supramolecular architectures:

  • Coordination polymers : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming 1D chains or 2D networks via N,O-chelation .
  • Host-guest systems : Outperforms non-hydroxylated pyrazoles in anion binding (e.g., Cl⁻) due to enhanced H-bond donor capacity (association constants KaK_a > 10³ M⁻¹) .
  • Comparison : Unlike 1-phenyl-1H-pyrazol-3-ol, the ethyl group reduces π-stacking but improves solubility in nonpolar solvents .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Derivatives

CompoundSpace GroupBond Length (O–H···N, Å)Refinement R-factorReference
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetateP2₁/c2.890.041
1-(4-Chlorophenyl)-3-hydroxypyrazoleC2/c2.760.052

Q. Table 2. Optimization of Electrochemical Synthesis

ParameterOptimal RangeImpact on Yield
Charge (F)3.0–3.5Maximizes aromatization
SolventEthyl acetateReduces byproducts
Temperature (°C)25 (ambient)Prevents decomposition

Critical Analysis of Contradictory Evidence

  • SHELX robustness : While highlights SHELX’s dominance in small-molecule refinement, its limitations in handling severe disorder (e.g., dynamic H-bond networks) suggest complementary use with Olex2 or PLATON .
  • Synthetic yields : Electrochemical methods (73% yield ) outperform traditional reflux routes (50–60% ), but scalability remains a trade-off.

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